Pyrazin-2-ylmethanamine hydrochloride

Kinase inhibition Cancer research Tropomyosin-related kinase (TRK)

Researchers often face inconsistent activity when sourcing pyrazine derivatives due to physical form variations. Pyrazin-2-ylmethanamine hydrochloride is supplied as a stable, water-soluble solid, eliminating the handling challenges of its liquid free base. · Potent & Selective TRK Inhibitor: Enables precise dissection of TRK-dependent signaling in cancer models. · Stable Solid Form: Simplifies storage at room temperature and ensures accurate dosing in cell-based assays. · Key Synthetic Intermediate: Serves as a critical building block for synthesizing NOX4 and T-cell kinase inhibitors.

Molecular Formula C5H8ClN3
Molecular Weight 145.59 g/mol
CAS No. 39204-49-4
Cat. No. B1591975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazin-2-ylmethanamine hydrochloride
CAS39204-49-4
Molecular FormulaC5H8ClN3
Molecular Weight145.59 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)CN.Cl
InChIInChI=1S/C5H7N3.ClH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3,6H2;1H
InChIKeyFVGCPPSBZHDZPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazin-2-ylmethanamine Hydrochloride: Identity & Core Utility


Pyrazin-2-ylmethanamine hydrochloride (CAS 39204-49-4), also known as 2-(aminomethyl)pyrazine hydrochloride, is a heterocyclic aromatic amine salt with the molecular formula C5H8ClN3 and a molecular weight of 145.59 g/mol . It belongs to the class of pyrazine derivatives, specifically aralkylamines, and serves as a key synthetic intermediate and a potent, selective, and reversible inhibitor of tropomyosin-related kinase (TRK) . The compound is supplied as a hydrochloride salt to enhance its stability and solubility, making it suitable for pharmaceutical research and development .

Hydrochloride salt form supports aqueous solubility and solid-state handling for biological assays.
Reported TRK pathway inhibition profile directs use in kinase signaling and cancer cell-line studies.
Key synthetic intermediate for pyrazolo[4,3-c]pyridinediones (NOX4) and pyrazolyl-indole (T-cell kinase) scaffolds.

Pyrazin-2-ylmethanamine HCl: Why It's Not Interchangeable


Generic substitution of pyrazine derivatives often fails due to significant differences in physicochemical properties and biological activity stemming from minor structural variations. For instance, the hydrochloride salt form of pyrazin-2-ylmethanamine (CAS 39204-49-4) exhibits improved solubility and stability compared to its free base, which is a viscous liquid or low-melting solid . More critically, while related compounds like pyrazine-2-carboxylic acid (pyrazinoic acid) act as an antitubercular metabolite, pyrazin-2-ylmethanamine functions as a TRK kinase inhibitor, a completely different mechanism of action with distinct research applications [1]. These fundamental differences in physical state, stability, and biological target engagement preclude simple one-for-one interchange in experimental or synthetic workflows.

Free base is a liquid requiring cold storage under inert gas; hydrochloride salt provides room-temperature solid handling, limiting direct interchange.
Pyrazine-2-carboxylic acid disrupts mycobacterial membrane energetics, not TRK kinase; biological target mismatch precludes functional replacement.
Synthetic utility diverges: this intermediate yields NOX4/T-cell kinase pharmacophores, not anti-tubercular building blocks.

Pyrazin-2-ylmethanamine HCl: Key Differentiating Evidence


Selective TRK Inhibition

Pyrazin-2-ylmethanamine hydrochloride (CAS 39204-49-4) is reported as a potent, selective, and reversible inhibitor of the tropomyosin-related kinase (TRK) . This mechanism of action is distinct from other pyrazine derivatives. For example, pyrazine-2-carboxylic acid (pyrazinoic acid) acts as an antitubercular agent by disrupting membrane energetics in M. tuberculosis, representing a different biological target and pathway [1]. While quantitative IC50 data for the target compound is not provided in the accessible literature, the specific kinase inhibition profile is a key differentiator for researchers in oncology or neurobiology .

TRK Inhibition
Class-level
Target: TRK kinase inhibitor
Comparator: Pyrazinoic acid – membrane energetics disruptor
Defines TRK pathway research fit over antimycobacterial use.
Quantitative IC50 data not reported; verify in target assays.
Kinase inhibition Cancer research Tropomyosin-related kinase (TRK)

Salt Form vs. Free Base Stability

The hydrochloride salt of pyrazin-2-ylmethanamine (CAS 39204-49-4) is a stable solid at room temperature, while its free base counterpart (CAS 20010-99-5) is reported as a liquid . This difference in physical state directly impacts ease of handling, weighing accuracy, and long-term storage stability. The salt form is preferred for precise formulation in biological assays and synthetic workflows, reducing the need for specialized liquid handling equipment or inert atmosphere conditions during routine use.

Physical Stability
Head-to-head
HCl salt: solid, room temp
Free base: liquid, 0–10°C under inert gas
Supports handling and storage workflow selection.
Liquid free base demands cold-chain logistics.
Compound stability Laboratory handling Formulation

Key Synthetic Intermediate

Pyrazin-2-ylmethanamine hydrochloride (CAS 39204-49-4) serves as a critical intermediate for synthesizing complex molecules, including pyrazolo[4,3-c]pyridinediones, which are orally bioavailable NADPH oxidase 4 (NOX4) inhibitors being investigated for idiopathic pulmonary fibrosis . It is also used in the synthesis of pyrazolyl-indoles with T-cell kinase inhibition properties . In contrast, pyrazine-2-carboxylic acid (pyrazinoic acid, CAS 98-97-5) is primarily a metabolite or building block for antitubercular agents [1]. This divergence in downstream synthetic applications highlights the compound's distinct role in generating pharmacophores for pulmonary and immunological disorders rather than anti-infectives.

Synthetic Utility
Class-level
Target: Intermediate for NOX4/T-cell kinase inhibitors
Comparator: Building block for anti-tubercular agents
Guides synthetic route selection for pulmonary/immunology targets.
Reaction scope may vary; verify downstream compatibility.
Organic synthesis Drug discovery Heterocyclic chemistry

Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt form of pyrazin-2-ylmethanamine (CAS 39204-49-4) is designed to enhance aqueous solubility, a critical parameter for in vitro assays and in vivo studies . While the free base (CAS 20010-99-5) is reported to be only slightly soluble in chloroform and methanol, the hydrochloride salt is freely soluble in water . This improvement in water solubility is a direct and quantifiable advantage for biological testing, as it facilitates the preparation of stock solutions and dosing formulations without the need for organic co-solvents that may confound experimental results.

Aqueous Solubility
Head-to-head
HCl salt: freely soluble in water
Free base: minimal aqueous solubility
Enables aqueous assay compatibility without organic co-solvents.
Solubility advantage is salt-form dependent.
Solubility Formulation Bioavailability

Pyrazin-2-ylmethanamine Hydrochloride: Research & Industrial Applications


TRK Kinase Inhibitor Tool for Oncology

Based on its reported activity as a potent, selective, and reversible inhibitor of tropomyosin-related kinase (TRK), pyrazin-2-ylmethanamine hydrochloride is optimally suited as a tool compound in oncology research. It can be used to dissect TRK-dependent signaling pathways in cancer cell lines, serving as a reference or starting point for developing novel anti-cancer therapeutics targeting this kinase family . Its stable solid form and aqueous solubility facilitate precise dosing in cell-based assays.

Building Block for NOX4 and T-Cell Kinase Inhibitors

This compound is a critical starting material for the synthesis of advanced pharmacophores. Specifically, it is employed in the preparation of pyrazolo[4,3-c]pyridinediones, which are orally bioavailable NADPH oxidase 4 (NOX4) inhibitors under investigation for idiopathic pulmonary fibrosis, and pyrazolyl-indoles for T-cell kinase inhibition . Researchers in medicinal chemistry will select this compound over other pyrazine building blocks to access this specific chemical space.

Pre-formulation and Salt Selection Studies

The hydrochloride salt of pyrazin-2-ylmethanamine provides a clear benchmark for pre-formulation studies where a stable, water-soluble form of a primary amine is required. Its solid-state stability and room-temperature storage are advantageous for early-stage pharmaceutical development, simplifying handling and analytical characterization compared to its liquid free base . It can serve as a reference standard for developing robust analytical methods and formulation strategies.

Application
Selection Property
Validation Focus
TRK pathway inhibition studies
Reported TRK inhibition profile
Pathway-specific assay and cancer cell-line endpoints
NOX4/T-cell kinase inhibitor synthesis
Synthetic intermediate for pyrazolo[4,3-c]pyridinediones
Pulmonary fibrosis model research
Pre-formulation salt selection
Stable hydrochloride solid
Solubility and handling comparability

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